1,3-Diacetyl-5-fluoropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-Diacetyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of acetyl groups at the 1 and 3 positions of the uracil ring, along with a fluorine atom at the 5 position. The modifications in its structure are designed to enhance its pharmacokinetic properties and reduce toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diacetyl-5-fluorouracil typically involves the acetylation of 5-fluorouracil. The process begins with the reaction of 5-fluorouracil with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-diacetyl-5-fluorouracil follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyl-5-fluorouracil undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 5-fluorouracil.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 5-fluorouracil.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted uracil derivatives.
Scientific Research Applications
1,3-Diacetyl-5-fluorouracil has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential as a chemotherapeutic agent with improved pharmacokinetic properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-diacetyl-5-fluorouracil is similar to that of 5-fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The acetyl groups are believed to enhance the compound’s ability to penetrate cell membranes, improving its efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil.
Tegafur: Another prodrug of 5-fluorouracil.
Uniqueness
1,3-Diacetyl-5-fluorouracil is unique due to its acetyl modifications, which enhance its pharmacokinetic properties and reduce toxicity compared to 5-fluorouracil. These modifications make it a promising candidate for further research and development in cancer therapy.
Properties
CAS No. |
75410-08-1 |
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Molecular Formula |
C8H7FN2O4 |
Molecular Weight |
214.15 g/mol |
IUPAC Name |
1,3-diacetyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7FN2O4/c1-4(12)10-3-6(9)7(14)11(5(2)13)8(10)15/h3H,1-2H3 |
InChI Key |
PNPZIWCKOWTFFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C(=O)N(C1=O)C(=O)C)F |
Origin of Product |
United States |
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